
Valnoctamide-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valnoctamide-d5 is a deuterium-labeled derivative of Valnoctamide, which is a structural isomer of Valpromide. Valnoctamide has been used as a sedative-hypnotic since 1964 and is known for its potential in treating benzodiazepine-refractory status epilepticus by acting directly on gamma-aminobutyric acid (GABAA) receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Valnoctamide-d5 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Valnoctamide molecule. The process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions that introduce deuterium into the molecular structure .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterated reagents and catalysts. The process is carefully controlled to ensure high purity and yield of the deuterium-labeled compound. The final product is typically purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Valnoctamide-d5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Table 1: Mechanism of Action Overview
Mechanism | Description |
---|---|
GABA A Modulation | Enhances inhibitory signaling by affecting mIPSC decay rates |
Benzodiazepine Resistance | Effective even when traditional benzodiazepine pathways are blocked |
Anticonvulsant Properties
Valnoctamide has shown promise as an anticonvulsant, particularly in cases of status epilepticus that are resistant to benzodiazepines. Studies have demonstrated that Valnoctamide can suppress electrographic seizures effectively when administered after the onset of seizures . Its pharmacokinetics suggest rapid distribution to brain tissue, achieving therapeutic concentrations quickly .
Mood Stabilization
Valnoctamide is being investigated as a mood stabilizer for conditions such as bipolar disorder. Clinical trials indicate that it may serve as a safer alternative to valproate for women of childbearing age due to its lower teratogenic potential . In a controlled trial, Valnoctamide was found to be more effective than placebo in reducing manic symptoms when used alongside risperidone .
Table 2: Therapeutic Applications Summary
Application | Findings |
---|---|
Anticonvulsant | Effective against benzodiazepine-resistant seizures |
Mood Stabilizer | Shows efficacy in treating mania with fewer side effects |
Safety and Teratogenicity
One significant advantage of Valnoctamide over its parent compound, valproate, is its reduced risk of teratogenic effects. Research has indicated that Valnoctamide does not inhibit histone deacetylases, which are implicated in developmental abnormalities associated with valproate use . Animal studies have shown that Valnoctamide is less likely to induce birth defects compared to valproate, making it a suitable option for women who may become pregnant .
Case Studies and Clinical Trials
Several clinical studies have been conducted to evaluate the efficacy and safety of Valnoctamide:
- Bipolar Disorder Treatment : A double-blind study involving patients with mania showed significant improvement in psychiatric ratings for those treated with Valnoctamide compared to placebo over five weeks .
- Seizure Management : Animal models demonstrated that Valnoctamide effectively reduced seizure activity when administered after the onset of convulsions, highlighting its potential role in emergency seizure management .
Wirkmechanismus
Valnoctamide-d5 exerts its effects by acting on GABAA receptors, enhancing inhibitory signaling in the brain. This helps stabilize neuronal activity and reduce the likelihood of seizure events. Additionally, this compound affects ion channels, which are proteins that allow ions to enter or exit cells, further contributing to its anticonvulsant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valpromide: A prodrug of valproic acid, transformed into valproic acid in vivo.
Valproic Acid: An anticonvulsant and mood stabilizer.
Valnoctic Acid: A homologous acid of Valnoctamide.
Uniqueness
Valnoctamide-d5 is unique due to its deuterium labeling, which can affect its pharmacokinetic and metabolic profiles. This makes it a valuable tool in drug development and research, providing insights that are not possible with non-deuterated compounds .
Biologische Aktivität
Valnoctamide-d5 (VCD-d5) is a deuterated derivative of valnoctamide, a compound structurally related to valproate. This article explores its biological activity, particularly in the context of anticonvulsant effects, potential therapeutic applications, and pharmacokinetic properties.
Overview of Valnoctamide
Valnoctamide is known for its sedative-hypnotic properties and has been investigated as an anticonvulsant, particularly in patients with epilepsy. Unlike its parent compound, valproate, valnoctamide does not undergo biotransformation to the corresponding free acid, which contributes to its lower teratogenic potential and makes it a favorable option for women of childbearing age .
Valnoctamide primarily exerts its effects through modulation of GABA_A receptors. Research indicates that VCD enhances phasic inhibition by slowing the decay rate of miniature inhibitory postsynaptic currents (mIPSCs). This effect is significant in models of benzodiazepine-refractory status epilepticus (SE), where VCD demonstrates efficacy even when traditional benzodiazepines fail .
Key Findings on Mechanism:
- GABA_A Receptor Interaction : VCD's action appears to be distinct from that of benzodiazepines, as it does not solely rely on the benzodiazepine-binding site. This was evidenced by experiments showing that VCD's effects persisted in the presence of flumazenil, a benzodiazepine antagonist .
- Stereoselectivity : Studies have shown that different stereoisomers of VCD exhibit varying pharmacokinetic (PK) profiles but similar pharmacodynamic (PD) effects, suggesting multiple mechanisms may be at play in its anticonvulsant activity .
Efficacy in Animal Models
Valnoctamide has been evaluated in several rodent models for its anticonvulsant properties:
Model | ED50 (mg/kg) | Comments |
---|---|---|
Maximal Electroshock | 258 | Comparable efficacy to racemic VCD |
6 Hz Psychomotor | 389 | Effective across multiple stereoisomers |
Pilocarpine-induced SE | Not specified | Demonstrated significant seizure suppression |
These results indicate that VCD maintains robust anticonvulsant activity across various models without significant stereoselectivity in efficacy .
Case Studies
Valnoctamide has been explored as a treatment option for patients with bipolar disorder and epilepsy. In a double-blind controlled trial involving patients experiencing mania, valnoctamide was shown to be more effective than placebo when used alongside risperidone. The study employed several psychiatric rating scales to measure outcomes:
Measure | Valnoctamide Group (n=15) | Placebo Group (n=17) | p-value |
---|---|---|---|
Young Mania Rating Scale | Significant improvement | No significant change | 0.012 |
Brief Psychiatric Rating | Significant improvement | No significant change | 0.007 |
Clinical Global Impression | Significant improvement | No significant change | 0.003 |
These findings support the potential use of valnoctamide as an effective treatment alternative for patients who are at risk for teratogenic effects from traditional treatments like valproate .
Pharmacokinetics
Valnoctamide exhibits unique pharmacokinetic properties due to its deuterated structure. The stereoselective pharmacokinetics observed in animal studies suggest that certain isomers may have prolonged half-lives and enhanced bioavailability compared to others. This characteristic could influence dosing regimens and therapeutic outcomes in clinical settings .
Eigenschaften
IUPAC Name |
3-methyl-2-(1,1,2,2,2-pentadeuterioethyl)pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10)/i2D3,5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCJOCOSPZMDJY-ZTIZGVCASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CC)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C(C)CC)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.